molecular formula C8H16INO2 B3244345 (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester CAS No. 161529-20-0

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3244345
CAS No.: 161529-20-0
M. Wt: 285.12 g/mol
InChI Key: CUKVINMIOAQKNB-LURJTMIESA-N
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Description

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl ester group and an (S)-configured 2-iodo-1-methyl-ethyl chain. The tert-butyl group serves as a sterically hindered protecting group for amines, commonly used in organic synthesis to enhance stability and control reactivity . Its stereochemistry is critical in asymmetric synthesis, particularly in pharmaceutical intermediates where enantiomeric purity impacts biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the iodination of a suitable precursor followed by the introduction of the carbamate and tert-butyl ester groups. One common method involves the reaction of (S)-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted carbamates.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences, reactivity, and applications of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester and its analogs:

Compound Name Key Functional Groups Reactivity/Applications References
This compound tert-butyl carbamate, aliphatic iodide Cross-coupling reactions, chiral intermediates, radiopharmaceutical labeling
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester benzyl carbamate, aliphatic iodide Discontinued; potential peptide synthesis intermediate (benzyl group removable via H₂)
[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester tert-butyl carbamate, epoxy group Ring-opening reactions (e.g., nucleophilic attack for drug derivatization)
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester aromatic chloro/fluoro, tert-butyl carbamate Agrochemical/pharmaceutical intermediates (halogenated aromatics enhance bioactivity)
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester amino-acid substituent, piperidinyl Peptide/protein engineering, chiral catalysts

Biological Activity

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H14INO2
  • IUPAC Name : this compound

This compound contains a carbamate functional group, which is known for its stability and biological relevance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the carbamate group are critical for these interactions, influencing binding affinity and biological effects. The compound may act as an enzyme inhibitor or modulate receptor signaling pathways, potentially affecting cellular processes such as inflammation and cell proliferation .

1. Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Studies have demonstrated that carbamate derivatives can inhibit cancer cell growth through various mechanisms. For example, certain derivatives have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines, including those related to breast and prostate cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Effects

This compound may also influence inflammatory pathways. It has been suggested that similar compounds can suppress the activation of NF-kappa-B, a key transcription factor in inflammatory responses. This suppression could lead to reduced expression of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of carbamate derivatives were tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with inhibition zones ranging from 19 mm to 30 mm against tested organisms . This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

A study focusing on the anticancer properties of carbamate derivatives revealed that treatment with these compounds resulted in a notable decrease in cell viability in human leukemia cell lines. The observed IC50 values were as low as 1.5 µM, indicating strong antiproliferative effects . These findings highlight the therapeutic potential of this compound in cancer treatment.

Data Summary

Biological ActivityMechanismIC50/MIC ValuesReferences
AntimicrobialEnzyme InhibitionMIC: 40-50 µg/mL
AnticancerApoptosis InductionIC50: 3-20 µM
Anti-inflammatoryNF-kappa-B Suppression-

Q & A

Q. Basic: How can synthesis conditions be optimized for (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester to achieve high yields and purity?

Answer:
Optimization requires precise control of reaction parameters:

  • Temperature : Maintain sub-ambient temperatures (e.g., 0–5°C) during iodination to prevent racemization or side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as demonstrated in analogous tert-butyl carbamate syntheses .
  • Catalysts : Employ mild acids (e.g., TsOH) to enhance tert-butyl ester formation without degrading sensitive functional groups .
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization for ≥95% purity .

Q. Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and tert-butyl group integrity. Chiral shift reagents (e.g., Eu(hfc)3_3) can resolve enantiomers .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns for iodine (m/z 127) .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phases to quantify enantiomeric excess (>99% for S-configuration) .

Q. Basic: Why is the tert-butyl ester group preferred as a protecting group for carbamic acids in this compound?

Answer:
The tert-butyl ester offers:

  • Stability : Resists nucleophilic attack and reduction during multi-step syntheses .
  • Controlled Deprotection : Cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting iodoalkyl or carbamate moieties .
  • Steric Protection : Shields the carbamate nitrogen, preventing unwanted side reactions in subsequent steps .

Q. Advanced: How can enantiomer-specific synthesis be achieved for the S-configuration of this compound?

Answer:

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetric induction during carbamate formation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired R-enantiomer in racemic mixtures .
  • Stereospecific Iodination : Optimize reaction time and stoichiometry to retain configuration during iodomethyl group introduction .

Q. Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C; monitor degradation via HPLC .
    • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for tert-butyl esters) .
  • Light Sensitivity : Expose to UV/Vis light (300–800 nm) to evaluate photolytic degradation .

Q. Advanced: How can molecular dynamics (MD) simulations predict this compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model binding to serine hydrolases or neurotransmitter receptors. Focus on hydrogen bonding with carbamate and hydrophobic interactions with tert-butyl/iodo groups .
  • Free Energy Calculations : Apply MM/PBSA to estimate binding affinities (ΔG) and validate with SPR or ITC assays .
  • RMSD/RMSF Analysis : Track conformational stability during 100-ns MD simulations to identify critical binding residues .

Q. Advanced: How should researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity assays?

Answer:

  • Orthogonal Assays : Compare SPR (binding kinetics) with functional assays (e.g., cAMP modulation) to distinguish direct inhibition from off-target effects .
  • Metabolite Profiling : Use LC-MS to identify cellular metabolites that may deactivate the compound .
  • Membrane Permeability : Measure logP values (e.g., >2.5 for passive diffusion) or use Caco-2 assays to assess bioavailability discrepancies .

Q. Advanced: What methodologies identify and characterize byproducts during large-scale synthesis?

Answer:

  • LC-MS/MS : Detect trace impurities (<0.1%) via high-resolution fragmentation patterns .
  • Isolation via Prep-HPLC : Purify byproducts for structural elucidation using 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC) .
  • Mechanistic Studies : Probe reaction intermediates with in situ IR spectroscopy to optimize conditions and minimize byproduct formation .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

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